molecular formula C8H15NO3 B14286544 1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one CAS No. 140687-54-3

1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one

Cat. No.: B14286544
CAS No.: 140687-54-3
M. Wt: 173.21 g/mol
InChI Key: ZFKHYBHESHEVKN-UHFFFAOYSA-N
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Description

1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one is an organic compound with a unique structure that combines an aminooxy group with a butoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one typically involves the reaction of butoxymethylamine with an appropriate oxo compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The aminooxy group can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(Methoxymethyl)amino]oxy}prop-2-en-1-one
  • 1-{[(Ethoxymethyl)amino]oxy}prop-2-en-1-one
  • 1-{[(Propoxymethyl)amino]oxy}prop-2-en-1-one

Uniqueness

1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one is unique due to the presence of the butoxymethyl group, which imparts specific chemical and physical properties

Properties

CAS No.

140687-54-3

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(butoxymethylamino) prop-2-enoate

InChI

InChI=1S/C8H15NO3/c1-3-5-6-11-7-9-12-8(10)4-2/h4,9H,2-3,5-7H2,1H3

InChI Key

ZFKHYBHESHEVKN-UHFFFAOYSA-N

Canonical SMILES

CCCCOCNOC(=O)C=C

Origin of Product

United States

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